5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE: is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, including the formation of the thiophene ring, bromination, and sulfonamide formation. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Sulfonamide Formation: The brominated thiophene is reacted with a sulfonamide precursor, such as a sulfonyl chloride, in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The presence of the sulfonamide group is particularly significant, as sulfonamides are known for their antibacterial and anti-inflammatory properties. Research is ongoing to explore its efficacy in various therapeutic areas .
Industry
In the industrial sector, thiophene derivatives, including this compound, are used in the production of organic semiconductors, corrosion inhibitors, and dyes. Their electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-BROMO-2-THIOPHENECARBOXALDEHYDE: Another brominated thiophene derivative with applications in organic synthesis.
3-(5-BROMOTHIENO[3,2-B]THIOPHEN-2-YL)-2-CYANOACRYLIC ACID: Used in the synthesis of dyes for dye-sensitized solar cells.
Uniqueness
The presence of both bromine and sulfonamide groups allows for versatile chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S3/c12-10-3-4-11(18-10)19(15,16)13-6-5-8(14)9-2-1-7-17-9/h1-4,7-8,13-14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHNZBNWHHHHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(S2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.